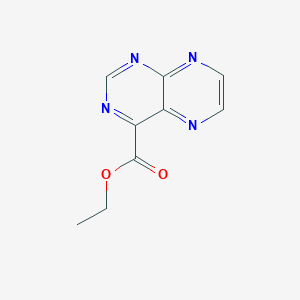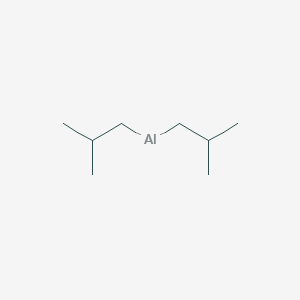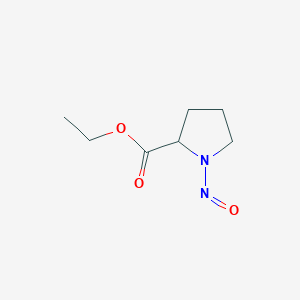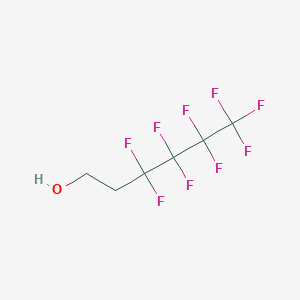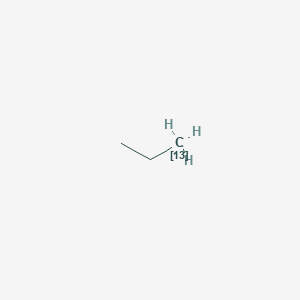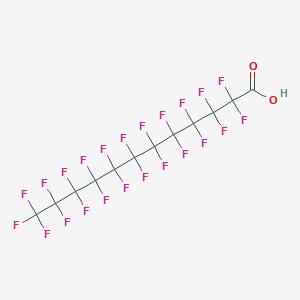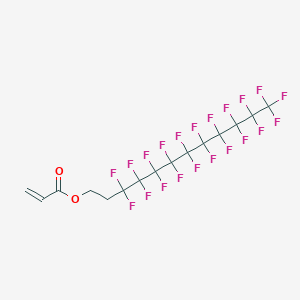
Methyl 4-(3-bromo-4-oxobutyl)benzoate
Übersicht
Beschreibung
Methyl 4-(3-bromo-4-oxobutyl)benzoate is a chemical compound with the molecular formula C12H13BrO3 . It is also known by other names such as 4-(3-Bromo-4-oxobutyl)benzoic acid methyl ester .
Molecular Structure Analysis
The InChI representation of Methyl 4-(3-bromo-4-oxobutyl)benzoate isInChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 . The Canonical SMILES representation is COC(=O)C1=CC=C(C=C1)CCC(C=O)Br . Physical And Chemical Properties Analysis
Methyl 4-(3-bromo-4-oxobutyl)benzoate has a molecular weight of 285.13 g/mol . It has a density of 1.4±0.1 g/cm³ . Its boiling point is 356.2±37.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.1±3.0 kJ/mol . The flash point is 169.2±26.5 °C . The index of refraction is 1.547 . The molar refractivity is 64.7±0.3 cm³ . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . It has 6 freely rotating bonds . The polar surface area is 43 Ų . The polarizability is 25.7±0.5 10^-24 cm³ . The surface tension is 44.4±3.0 dyne/cm . The molar volume is 204.0±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Methyl 4-(3-bromo-4-oxobutyl)benzoate Applications
Methyl 4-(3-bromo-4-oxobutyl)benzoate is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of pharmaceutically active compounds. For instance, it is used in the multistep synthesis of the disodium salt of N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid . This process involves the bromination of aldehydes using pyridinium bromide perbromide, which yields high-end products efficiently .
Medical Chemistry: In medical chemistry, Methyl 4-(3-bromo-4-oxobutyl)benzoate is utilized for preparing benzoic acid derivatives that are crucial intermediates in drug development . The method for its synthesis is significant as it provides a simple process with a high yield of the end-product, which is essential for cost-effective drug production .
Photochemistry: The compound is involved in the synthesis of photoactive materials. Although not directly cited for Methyl 4-(3-bromo-4-oxobutyl)benzoate, related compounds such as Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate have been studied for their photoactive properties in solid-state materials . These materials are promising for applications like advanced sensors, drug delivery, and data storage.
Synthesis of Antifolates: Antifolates are a class of antimetabolite medications that inhibit folate enzymes, which are necessary for DNA synthesis. Methyl 4-(3-bromo-4-oxobutyl)benzoate may be used in the synthesis of analogs employed as antifolates, contributing to the development of new therapeutic agents .
Wirkmechanismus
Target of Action
Methyl 4-(3-bromo-4-oxobutyl)benzoate is a complex organic compound
Mode of Action
It’s important to note that the compound contains a bromo group, which is often involved in electrophilic aromatic substitution reactions, and an ester group, which can undergo hydrolysis and other reactions .
Result of Action
It’s known that the compound is used as an intermediate in the synthesis of other compounds
Eigenschaften
IUPAC Name |
methyl 4-(3-bromo-4-oxobutyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)10-5-2-9(3-6-10)4-7-11(13)8-14/h2-3,5-6,8,11H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYOKAHNJQOAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-bromo-4-oxobutyl)benzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


